molecular formula C27H24O7 B13829936 [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate

Cat. No.: B13829936
M. Wt: 460.5 g/mol
InChI Key: HNKXXOKDADJQAI-VEXUSMLFSA-N
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Description

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by its multiple benzoyloxy groups and a hexanone backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate typically involves multi-step organic reactions. One common method includes the esterification of a hexanone derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group into alcohols.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the benzoyloxy groups.

Scientific Research Applications

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] acetate
  • [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] propionate

Uniqueness

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate is unique due to its specific structural configuration and the presence of multiple benzoyloxy groups. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate

InChI

InChI=1S/C27H24O7/c1-19(32-25(29)20-11-5-2-6-12-20)24(34-27(31)22-15-9-4-10-16-22)23(17-18-28)33-26(30)21-13-7-3-8-14-21/h2-16,18-19,23-24H,17H2,1H3/t19-,23+,24-/m1/s1

InChI Key

HNKXXOKDADJQAI-VEXUSMLFSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H](CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C(C(CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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